molecular formula C14H17F2N3 B11744337 benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine

benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744337
M. Wt: 265.30 g/mol
InChI Key: BGGOCVXPULCUMX-UHFFFAOYSA-N
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Description

Benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine is a chemical compound with a complex structure that includes a benzyl group, a pyrazole ring, and a difluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluoroethyl group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step may involve the use of difluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Benzyl Group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with benzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and difluoroethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
  • Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

Benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H17F2N3/c1-11-13(9-18-19(11)10-14(15)16)8-17-7-12-5-3-2-4-6-12/h2-6,9,14,17H,7-8,10H2,1H3

InChI Key

BGGOCVXPULCUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCC2=CC=CC=C2

Origin of Product

United States

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